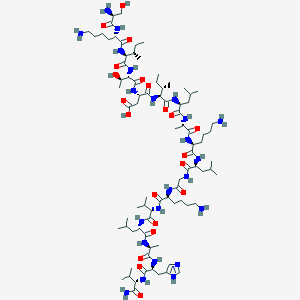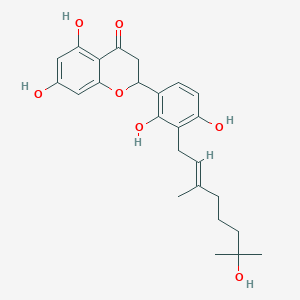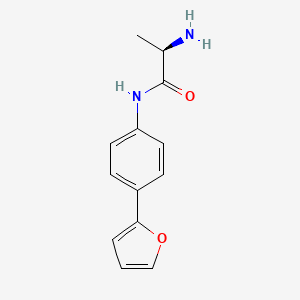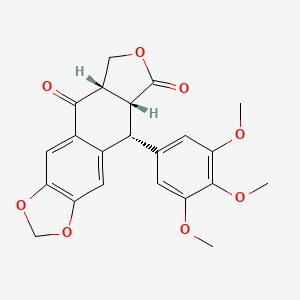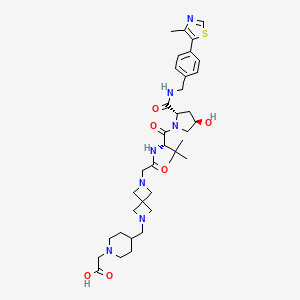![molecular formula C28H26N4O5 B12381637 N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a chromone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the Chromone Derivative: This step involves the synthesis of 4-methyl-2-oxochromen-7-yl derivative through cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a series of condensation reactions.
Coupling Reactions: The chromone derivative is then coupled with the pyrrolidine ring under specific conditions to form the intermediate compound.
Final Coupling with Quinoline: The intermediate is then coupled with quinoline-4-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Automation: Implementation of automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the quinoline and chromone rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the chromone and pyrrolidine rings.
Reduction Products: Reduced forms of the quinoline and chromone rings.
Substitution Products: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Use in the development of new materials with unique properties.
Chemical Engineering: Application in the design of chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The mechanism involves:
Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: shares similarities with other quinoline derivatives and chromone-based compounds.
Uniqueness
Structural Complexity: The combination of quinoline, pyrrolidine, and chromone moieties makes it unique.
Biological Activity: Its potential biological activities distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C28H26N4O5 |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-16-14-25(33)37-24-15-18(9-10-19(16)24)31-27(35)23-8-5-13-32(23)28(36)17(2)30-26(34)21-11-12-29-22-7-4-3-6-20(21)22/h3-4,6-7,9-12,14-15,17,23H,5,8,13H2,1-2H3,(H,30,34)(H,31,35)/t17-,23+/m1/s1 |
InChI-Schlüssel |
GUNONAODEMSMLD-HXOBKFHXSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](C)NC(=O)C4=CC=NC5=CC=CC=C45 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4=CC=NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


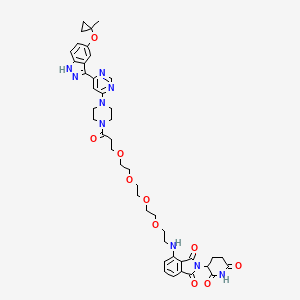
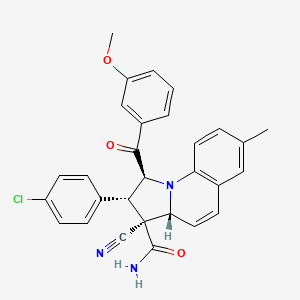
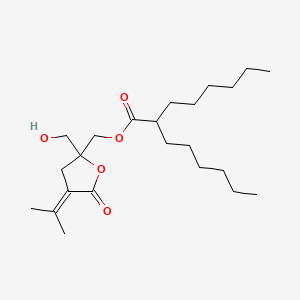
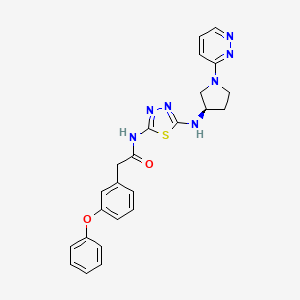
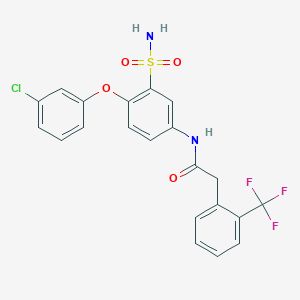
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

